
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, an acetate group, and a sulfate group, all attached to a tyrosol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Protection of Hydroxy Groups: The hydroxy groups on the tyrosol backbone are protected using benzyl groups to prevent unwanted reactions.
Acetylation: The protected tyrosol is then acetylated to introduce the acetate group.
Sulfation: The acetylated intermediate undergoes sulfation to introduce the sulfate group.
Deprotection: Finally, the benzyl protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, yielding a simpler tyrosol derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce simpler tyrosol derivatives.
Applications De Recherche Scientifique
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s hydroxy and sulfate groups play a crucial role in its biological activity, influencing cellular processes such as signal transduction and enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosol: A simpler phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity and presence in olive oil.
Benzyl Alcohol: A related compound with antimicrobial properties.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetate and sulfate groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves the esterification of 4-O-Benzyl-3-hydroxy Tyrosol with acetic anhydride, followed by sulfation of the resulting acetate with sulfur trioxide in pyridine. The sodium salt is then formed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-O-Benzyl-3-hydroxy Tyrosol", "Acetic anhydride", "Sulfur trioxide", "Pyridine", "Sodium hydroxide", "Water" ], "Reaction": [ { "Step 1": "4-O-Benzyl-3-hydroxy Tyrosol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate." }, { "Step 2": "The resulting acetate is then sulfated with sulfur trioxide in pyridine to form 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate." }, { "Step 3": "The sulfate is then neutralized with sodium hydroxide to form the final product, 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt. The product is then purified and dried." } ] } | |
Numéro CAS |
1797006-03-1 |
Formule moléculaire |
C17H17NaO7S |
Poids moléculaire |
388.366 |
Nom IUPAC |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Synonymes |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethyl Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


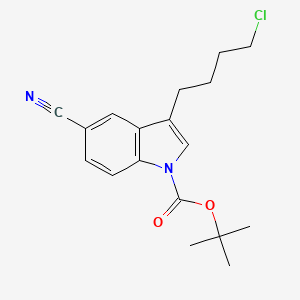
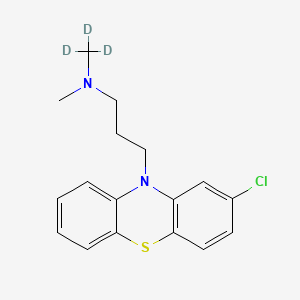


![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
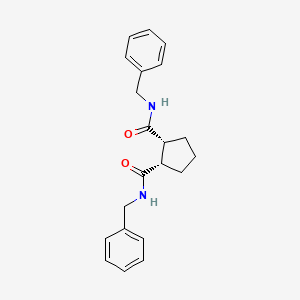
![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)
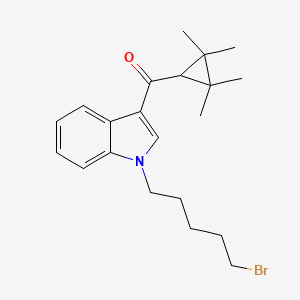

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
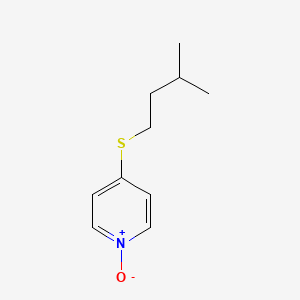
![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)
